1-Monododecylglycerol

Description

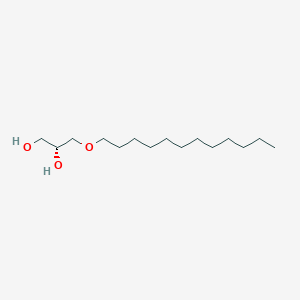

1-Monododecylglycerol (CAS: 1561-07-5), also known as 1-lauroyl-rac-glycerol or 1-dodecanoyl-rac-glycerol, is a monoacylglycerol (MAG) characterized by a single dodecyl (C12:0) fatty acid chain esterified to the sn-1 position of glycerol . It belongs to the class of glycerolipids and is widely utilized in industrial applications, including surfactants, emulsifiers, and cosmetic formulations due to its amphiphilic properties . Structurally, its glycerol backbone allows for hydrophilic interactions, while the saturated 12-carbon chain confers hydrophobic stability, making it effective in lipid-based systems .

Properties

CAS No. |

90904-23-7 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

(2R)-3-dodecoxypropane-1,2-diol |

InChI |

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m1/s1 |

InChI Key |

GBXRUYNQDDTQQS-OAHLLOKOSA-N |

SMILES |

CCCCCCCCCCCCOCC(CO)O |

Isomeric SMILES |

CCCCCCCCCCCCOC[C@@H](CO)O |

Canonical SMILES |

CCCCCCCCCCCCOCC(CO)O |

Synonyms |

(2R)-3-(Dodecyloxy)-1,2-propanediol |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Compounds :

Findings :

- Chain Length : Shorter chains (C10:0) increase water solubility and antimicrobial activity, while longer chains (C14:0–C18:0) enhance lipid membrane integration .

- Saturation: Unsaturated analogs (e.g., 1-Monoolein) exhibit lower melting points and improved fluidity, advantageous for liquid formulations .

Diacylglycerols (DAGs) and Triacylglycerols (TAGs)

Key Compounds :

- 1,2-Dioleoyl-rac-glycerol (CAS: 2442-61-7): Contains two unsaturated C18:1 chains. Unlike monoacylglycerols, DAGs serve as signaling molecules in lipid metabolism and are less amphiphilic .

- 1-Oleoyl-2-acetylglycerol (CAS: 86390-77-4): Features an acetyl group at sn-2, enhancing its role in intracellular signaling (e.g., protein kinase C activation) .

Comparison :

- Function: MAGs (e.g., this compound) primarily act as surfactants, whereas DAGs/TAGs are involved in energy storage and signaling .

- Physical State : DAGs with unsaturated chains (e.g., 1,2-Dioleoyl-rac-glycerol) remain liquid at room temperature, unlike saturated MAGs .

Glyceryl Ethers and Thiol Derivatives

Glyceryl Ethers :

Thiol Derivatives :

- Monothioglycerol (CAS: 96-27-5): Contains a sulfhydryl group (-SH) instead of a hydroxyl, enabling antioxidant properties and use in pharmaceutical reducing agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.